![molecular formula C9H6BrFN2 B11869338 3-Bromo-6-fluoroquinolin-2-amine](/img/structure/B11869338.png)
3-Bromo-6-fluoroquinolin-2-amine
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Overview
Description
3-Bromo-6-fluoroquinolin-2-amine is a heterocyclic aromatic compound with the molecular formula C9H6BrFN2. It is a derivative of quinoline, which is a nitrogen-containing aromatic compound. The presence of bromine and fluorine atoms in the quinoline ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-fluoroquinolin-2-amine typically involves multi-step organic reactions. One common method is the halogenation of quinoline derivatives. For instance, starting with 6-fluoroquinoline, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 3-position. The amination at the 2-position can be carried out using amine sources such as ammonia or primary amines under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-fluoroquinolin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiols, or alkoxides in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Major Products Formed
Substitution: Formation of various substituted quinolines.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinolines.
Cross-Coupling: Formation of biaryl compounds and other complex structures.
Scientific Research Applications
Medicinal Chemistry
3-Bromo-6-fluoroquinolin-2-amine is being investigated for its potential as a bioactive molecule in drug discovery. Its structure allows for interaction with various biological targets, making it valuable in the development of new therapeutics.
Antimicrobial Activity
The compound has shown promising antibacterial properties, particularly against Gram-negative bacteria. Studies indicate that it may inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and cell division .
Anticancer Potential
Research has demonstrated moderate cytotoxicity against human cancer cell lines, suggesting its potential as an anticancer agent. The compound's IC50 values range from 29 µM to 82 µM across different cell lines (HepG2, K562, MT4) .
The following table summarizes key biological activities associated with this compound:
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial properties of this compound against several Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to established fluoroquinolone antibiotics, indicating strong antibacterial potential.
Case Study 2: Cytotoxicity Assessment
In vitro evaluations revealed that this compound exhibits moderate cytotoxicity against three human cancer cell lines (HepG2, K562, MT4), with IC50 values ranging from 29 µM to 82 µM. These findings suggest its potential as an anticancer agent.
Case Study 3: Structure-Activity Relationship (SAR)
Research into the Structure-Activity Relationship (SAR) of quinoline derivatives highlighted that modifications at specific positions significantly affect biological activity. For instance, substituting different groups at the 3 and 6 positions can enhance or diminish antibacterial potency.
Mechanism of Action
The mechanism of action of 3-Bromo-6-fluoroquinolin-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death. The exact molecular targets and pathways involved vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-8-fluoroquinolin-6-amine
- 2-Bromo-3-fluoroquinolin-4-carbaldehyde
- 6-Fluoro-2-cyanoquinoline
Comparison
Compared to similar compounds, 3-Bromo-6-fluoroquinolin-2-amine is unique due to its specific substitution pattern on the quinoline ring. This unique structure can result in different reactivity and biological activity, making it a valuable compound for targeted research and applications.
Biological Activity
3-Bromo-6-fluoroquinolin-2-amine is a heterocyclic compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article delves into its chemical properties, biological mechanisms, and relevant case studies that highlight its potential in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C9H6BrFN2, with a molecular weight of approximately 241.06 g/mol. The compound features a quinoline core characterized by a bicyclic structure formed by a benzene ring fused to a pyridine ring. The specific halogen substitutions at the 3 and 6 positions enhance its chemical reactivity and biological interactions, particularly through increased lipophilicity and electrophilicity due to the electron-withdrawing nature of the bromine and fluorine atoms.
The biological activity of this compound is primarily attributed to its interaction with bacterial enzymes, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and cell division in bacteria. By inhibiting these targets, the compound disrupts bacterial growth and proliferation. Additionally, the presence of fluorine improves membrane permeability, potentially enhancing bioavailability and efficacy against various bacterial strains.
Biological Activity Overview
Research indicates that compounds within the quinoline family often exhibit significant antibacterial, antiviral, and anticancer properties. The following table summarizes key biological activities associated with this compound:
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial properties of this compound against various Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to established fluoroquinolone antibiotics, indicating strong antibacterial potential .
- Cytotoxicity Assessment : In vitro evaluations revealed that this compound exhibits moderate cytotoxicity against three human cancer cell lines (HepG2, K562, MT4), with IC50 values ranging from 29 µM to 82 µM. These findings suggest its potential as an anticancer agent .
- Structure-Activity Relationship (SAR) : Research into the SAR of quinoline derivatives highlighted that modifications at specific positions significantly affect biological activity. For instance, substituting different groups at the 3 and 6 positions can enhance or diminish antibacterial potency .
Properties
Molecular Formula |
C9H6BrFN2 |
---|---|
Molecular Weight |
241.06 g/mol |
IUPAC Name |
3-bromo-6-fluoroquinolin-2-amine |
InChI |
InChI=1S/C9H6BrFN2/c10-7-4-5-3-6(11)1-2-8(5)13-9(7)12/h1-4H,(H2,12,13) |
InChI Key |
MSTZEWAYEHJFTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1F)Br)N |
Origin of Product |
United States |
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